molecular formula C18H24N2O2 B5781273 N-(2-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE

N-(2-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE

Cat. No.: B5781273
M. Wt: 300.4 g/mol
InChI Key: RTIKOUBVJTZHDV-UHFFFAOYSA-N
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Description

N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide is an organic compound with a complex structure that includes both cyclopentane and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the direct amidation of cyclopentanecarboxylic acid with 2-aminophenylcyclopentane under catalytic or non-catalytic conditions. Catalysts such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride can be used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)cyclopentanecarboxamide: This compound is structurally similar but lacks the cyclopentaneamide group.

    Cyclopentanecarboxamide: A simpler compound with only the cyclopentanecarboxamide moiety.

Uniqueness

N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide is unique due to its dual cyclopentane and amide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(13-7-1-2-8-13)19-15-11-5-6-12-16(15)20-18(22)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKOUBVJTZHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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